Lecithin Hydrogenated

Description

Contextualization of Phospholipids (B1166683) in Advanced Chemical Science

Phospholipids are a fundamental class of lipids that are essential components of all cell membranes. wikipedia.org Their molecular structure is amphiphilic, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. wikipedia.orgmdpi.com The hydrophilic head contains a phosphate (B84403) group, while the hydrophobic tails are typically derived from fatty acids. wikipedia.org This dual nature allows phospholipids to spontaneously form lipid bilayers in aqueous environments, which serve as the primary structure of cellular membranes. vedantu.com

The study of phospholipids dates back to 1847, when French chemist Theodore Nicolas Gobley first isolated a phosphorus-containing lipid from egg yolk, which he named lecithin (B1663433). wikipedia.org In advanced chemical science, phospholipids are recognized for their critical role in various biological processes. They are integral to maintaining the structure and fluidity of cell membranes, which is crucial for cellular functions like protection, molecular transport, and signal communication. The composition of phospholipids, particularly the length and saturation of their fatty acid chains, influences the physical and chemical properties of membranes, such as their rigidity and permeability.

Beyond their biological significance, purified phospholipids have found extensive applications in materials science and nanotechnology. wikipedia.org Their ability to act as emulsifiers, enabling the mixing of oil and water, makes them valuable in the food, pharmaceutical, and cosmetic industries. wikipedia.orgresearchgate.net

Evolution and Research Trajectories of Hydrogenated Lecithin

Lecithin, in its natural form, contains unsaturated fatty acids, making it susceptible to oxidation, which can affect its stability. zhishangchem.comlecitein.com The process of hydrogenation, which involves the addition of hydrogen to these unsaturated fatty acids, was developed to address this issue. zhishangchem.comcymitquimica.com This modification converts the liquid oil into a more stable, semi-solid fat at room temperature, a process similar to the creation of margarine. tightlycurly.com The resulting compound, hydrogenated lecithin, exhibits enhanced stability and a longer shelf life, making it more suitable for various applications. zhishangchem.comcymitquimica.com

Early research and application of hydrogenated lecithin focused on its superior emulsifying and stabilizing properties in cosmetic and pharmaceutical formulations. nih.govresearchgate.net It is valued for its mildness and compatibility with a wide range of ingredients, making it ideal for products designed for sensitive skin. atamanchemicals.com

Current research trajectories are exploring the advanced applications of hydrogenated lecithin. One significant area of investigation is its use in drug delivery systems, particularly in the formation of liposomes. researchgate.netpatsnap.com Liposomes are microscopic vesicles that can encapsulate active ingredients, facilitating their transport and delivery through the skin barrier. researchgate.net Studies have shown that deformable liposomes based on hydrogenated lecithin can enhance the skin permeation of certain drugs. nih.gov

Another area of active research is the formation of liquid crystal structures by hydrogenated lecithin at the oil-water interface. bohrium.comtandfonline.com These ordered structures can improve the stability and sensory properties of emulsions. bohrium.comtandfonline.com Research is ongoing to understand how different oils and the ratio of ingredients affect the formation and characteristics of these liquid crystals. bohrium.comtandfonline.com Furthermore, the market for hydrogenated lecithin is expanding, with ongoing research and development focused on creating customized formulations for specialized applications in the cosmetic, pharmaceutical, and food industries. verifiedmarketresearch.comgiiresearch.com

Scope and Significance of Academic Inquiry into Hydrogenated Lecithin

Academic inquiry into hydrogenated lecithin encompasses a broad range of scientific disciplines, including chemistry, materials science, and pharmaceutical sciences. The significance of this research lies in its potential to develop more effective and stable formulations for a variety of products.

A key focus of academic study is the physicochemical characterization of hydrogenated lecithin. nih.gov Researchers are investigating its properties, such as its hydrophilic-lipophilic balance (HLB) and solubility, to better understand its behavior in emulsions. nih.gov X-ray scattering methods are being employed to study the structure of mono- and multi-layers formed by hydrogenated lecithin. nih.gov These studies have revealed that the composition of hydrogenated lecithin, particularly the concentration of phosphatidylcholines, influences the structure and charge of the layers it forms. nih.gov

The application of hydrogenated lecithin in advanced drug delivery systems is a significant area of academic research. nih.govresearchgate.net Studies are exploring its use in creating nanoparticles and liposomes for the targeted delivery of therapeutic agents, including siRNA. nih.govresearchgate.net These investigations aim to improve the stability, bioavailability, and efficacy of drugs. zhishangchem.com The ability of hydrogenated lecithin-based carriers to protect their cargo and facilitate cellular uptake is a subject of intense study. nih.govresearchgate.net

Furthermore, academic research is contributing to a more rational selection of hydrogenated lecithins for specific cosmetic and pharmaceutical applications. nih.gov By understanding the relationship between the chemical structure of hydrogenated lecithin and its functional properties, scientists can tailor formulations to achieve desired outcomes, such as enhanced skin hydration, improved emulsion stability, and controlled release of active ingredients. nih.govatamanchemicals.com The growing body of academic literature underscores the importance of hydrogenated lecithin as a versatile and functional excipient in modern product formulation.

Structure

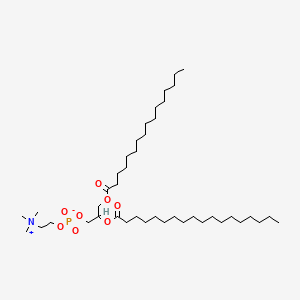

2D Structure

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPLUBHRSSFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018672 | |

| Record name | Phosphatidylcholine 16:0-18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92128-87-5 | |

| Record name | Hydrogenated lecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092128875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphatidylcholine 16:0-18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Derivatization of Hydrogenated Lecithin

Catalytic Hydrogenation Processes and Optimization

The industrial production of hydrogenated lecithin (B1663433) primarily relies on catalytic hydrogenation, a process that involves reacting lecithin with hydrogen gas in the presence of a metal catalyst. chembk.comgoogle.com This method saturates the double bonds in the fatty acid chains of the phospholipids (B1166683). upm.edu.mycabidigitallibrary.org The resulting product is typically a white or off-white substance with increased oxidative stability. upm.edu.mycabidigitallibrary.org

Continuous hydrogenation processes offer a rapid and efficient method for producing hydrogenated lecithin. upm.edu.my In a typical setup, a solution of lecithin in a suitable solvent is passed through a packed-bed reactor containing the catalyst under controlled temperature and pressure. upm.edu.mycabidigitallibrary.org Key parameters are optimized to achieve the desired degree of hydrogenation.

One studied process involves dissolving lecithin in hexane (B92381) and passing it through a cartridge packed with a 10% Palladium-on-Carbon (Pd/C) catalyst. upm.edu.mycabidigitallibrary.org The optimization of this process was explored using a factorial design of experiments to determine the effects of temperature and pressure on the degree of hydrogenation, which is often measured by the reduction in the Iodine Value (I.V.). upm.edu.my

Table 1: Optimized Parameters for Continuous Lecithin Hydrogenation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | upm.edu.my |

| Temperature | 60°C | upm.edu.mycabidigitallibrary.org |

| Pressure | 20 bar | upm.edu.mycabidigitallibrary.org |

| Solvent System | Lecithin in Hexane (1:19 v/v) | upm.edu.mycabidigitallibrary.org |

| Flow Rate | 3 mL/min | upm.edu.mycabidigitallibrary.org |

The choice of catalyst is critical in the hydrogenation of lecithin. Catalysts are typically finely divided metals, often supported on inert materials like activated carbon to maximize surface area and efficiency. masterorganicchemistry.comlibretexts.org

Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for lecithin hydrogenation. upm.edu.myresearchgate.net Studies have shown that a 10% Pd/C catalyst can achieve a high degree of hydrogenation (over 90%) under optimized conditions. upm.edu.mycabidigitallibrary.org It is preferred for its efficiency at relatively low temperatures and pressures. upm.edu.my Other research has focused on optimizing the preparation of Pd/C catalysts to achieve smaller particle sizes (e.g., 7.8 nm), which improves catalytic activity. researchgate.net

Raney Nickel: This is another versatile hydrogenation catalyst made from a nickel-aluminum alloy. libretexts.orgpreciouscatalyst.com It is known for its high activity and can be used to hydrogenate a wide variety of functional groups. preciouscatalyst.com However, when used for lecithin, it may require higher temperatures and pressures compared to palladium catalysts and can be complicated by simultaneous double bond isomerizations. cabidigitallibrary.orgpreciouscatalyst.com

Other Platinum Group Metals: Platinum and rhodium are also effective hydrogenation catalysts. cabidigitallibrary.orggoogle.com They can be used as finely divided metals or supported on carriers like carbon, alumina, or silica (B1680970). masterorganicchemistry.comgoogle.com

The reaction conditions—primarily temperature, pressure, and catalyst concentration—have a direct and significant impact on the final product's characteristics. The degree of hydrogenation is inversely correlated with the Iodine Value (I.V.); a lower I.V. indicates a higher degree of saturation. upm.edu.myresearchgate.net

Temperature and Pressure: Increasing the reaction temperature and hydrogen pressure generally accelerates the rate of hydrogenation. upm.edu.mycabidigitallibrary.org In a continuous process using a 10% Pd/C catalyst, increasing the pressure from 15 to 20 bar and the temperature from 30°C to 60°C resulted in a significantly higher degree of hydrogenation. upm.edu.mycabidigitallibrary.org Under optimal conditions of 60°C and 20 bar, the I.V. of soybean lecithin was reduced from 99.5 to as low as 3.89, corresponding to a 91.3% hydrogenation level. upm.edu.mycabidigitallibrary.orgmohe.gov.my Products with an I.V. below 30 are typically brittle solids at room temperature. google.com However, excessively high temperatures can cause decomposition and darkening of the heat-sensitive lecithin. google.com

Product Purity: The hydrogenation process also purifies the lecithin to some extent by destroying natural pigments, resulting in a whiter product. upm.edu.mycabidigitallibrary.org The choice of catalyst and conditions can prevent undesirable side reactions, such as the formation of trans-isomers, which can occur with certain catalysts like nickel. cabidigitallibrary.orgmasterorganicchemistry.com The final hydrogenated product exhibits higher oxidative stability and is less hygroscopic. upm.edu.my

Table 2: Effect of Reaction Conditions on Iodine Value (I.V.)

| Initial Material | Catalyst | Temperature | Pressure | Final Iodine Value (I.V.) | Reference |

|---|---|---|---|---|---|

| Crude Soybean Lecithin (I.V. 99.5) | 10% Pd/C | 30°C | 15 bar | Higher (Slower Reaction) | cabidigitallibrary.org |

| Crude Soybean Lecithin (I.V. 99.5) | 10% Pd/C | 60°C | 20 bar | 3.89 | upm.edu.mycabidigitallibrary.org |

| Soybean Lecithin | 5% Pd/C | 60°C | 1.5 MPa (15 bar) | 25.4 | cabidigitallibrary.org |

| Refined Alcohol Soluble Lecithin (I.V. 92.3) | 10% Pd/C | Not specified | 0 to 30 cms Hg | 14.4 | google.com |

Enzymatic Modification and Biochemical Synthesis Routes

Enzymatic modification provides an alternative pathway to produce structurally diverse lecithins with tailored functionalities. google.comgoogle.com This biochemical approach often uses phospholipase enzymes to selectively alter the structure of phospholipids.

Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2): These enzymes are used to hydrolyze the fatty acid from the first or second position of the glycerol (B35011) backbone, respectively. google.comgoogle.com This process results in the formation of lysolecithins (e.g., 1-monoacylglycerophospholipid), which have different emulsifying properties compared to the original lecithin. google.comgoogle.com

Phospholipase D (PLD): This enzyme catalyzes the transphosphatidylation reaction, which involves swapping the head group of a phospholipid. For instance, PLD can be used to convert phosphatidylcholine (PC) into other valuable phospholipids like phosphatidylserine (B164497) (PS) or phosphatidylethanolamine (B1630911) (PE). mdpi.comacs.org One study demonstrated the conversion of high-PC soybean lecithin into a product containing 92% PS using PLD from Streptomyces sp. in the presence of L-serine. mdpi.com Another study achieved a 71.6% PE content by reacting lecithin with PLD under optimal conditions (pH 9.0, 37°C). nih.gov

Two-Enzyme Processes: Some methods employ two different enzymes to achieve more controlled modification. For example, a phospholipase can be used to create lysophospholipids, while a separate lipase (B570770) hydrolyzes triglycerides present in the lecithin mixture into mono- and diglycerides. google.com This allows for precise control over the composition of the final modified lecithin product. google.com

A novel biochemical synthesis route involves a photochemical thio-ene "click" reaction between phosphatidylcholine and cysteine, followed by reductive amination in a continuous flow hydrogenation reactor to create new functional ligands. rsc.org

Purification and Fractionation Techniques for Specific Phospholipid Constituents

Commercial lecithin is a complex mixture of phospholipids, and its functionality can be significantly improved by purifying and fractionating it to enrich specific components, particularly phosphatidylcholine (PC), before or after hydrogenation. researchgate.netgoogle.com Highly purified, especially hydrogenated, PC is desirable for applications like liposome (B1194612) formation. google.com

Several techniques are employed to increase the concentration of phosphatidylcholine from crude lecithin mixtures, which may contain only 25-32% PC. google.com

Acetone (B3395972) Precipitation: This is a widely used and simple method for separating phospholipids from neutral lipids (triglycerides). researchgate.net Phospholipids are insoluble in cold acetone, while triglycerides remain in the solution. researchgate.net This process allows for the recovery of a phospholipid-rich fraction, which can then be further purified. researchgate.net Repeating the precipitation can further increase the purity. researchgate.netpatsnap.com

Alcohol Fractionation: This method leverages the differential solubility of various phospholipids in alcohols like ethanol (B145695). google.com Phosphatidylcholine is more soluble in ethanol compared to other phospholipids like phosphatidylethanolamine and phosphatidylinositol. google.com However, a single alcohol fractionation step typically only increases the PC concentration to around 40%. google.com Achieving higher concentrations requires repeating the operation, often in combination with acetone precipitation. google.com A study found that a lecithin-to-ethanol ratio of 1:7 yielded a higher percentage purity of PC. researchgate.net

Column Chromatography: For achieving very high purity (e.g., 84-90%), column chromatography is an effective technique. google.comresearchgate.net Different resins can be used to selectively adsorb and separate the phospholipid components, allowing for the isolation of a highly enriched PC fraction. researchgate.net

Isolation of Specific Phospholipid Fractions (e.g., Phosphatidylethanolamine, Phosphatidic Acid, Lysophosphatidylcholine)

The isolation of specific phospholipid fractions from the complex mixture of hydrogenated lecithin is a critical step for producing highly purified ingredients for specialized applications in the pharmaceutical and cosmetic industries. The process leverages the distinct physicochemical properties of individual phospholipids, such as polarity, charge, and molecular size, which are dictated by their head groups and fatty acid composition. The primary methodologies employed are solvent extraction, precipitation, and various forms of chromatography. While hydrogenation can be performed on crude lecithin, it is often applied after fractionation to produce saturated, stable versions of specific phospholipids.

Isolation of Phosphatidylethanolamine (PE)

Phosphatidylethanolamine (PE) is a major component of lecithin and can be separated from other phospholipids, primarily phosphatidylcholine (PC), through several established techniques.

Solvent Extraction and Precipitation: One effective method relies on the differential solubility of phospholipids in various organic solvents. For instance, a process utilizing an acetonitrile-hydrocarbon solvent system can achieve efficient separation. In this system, PC exhibits greater solubility in acetonitrile, allowing it to be extracted from a mixture, leaving a hexane raffinate fraction that is rich in PE. The PE can then be recovered from this fraction by precipitation with a 20-fold excess of cold acetone, followed by filtration.

Chromatographic Separation: Column chromatography is a cornerstone technique for purifying PE. Chromatography on silica gel using a lower alkanol (containing 1 to 4 carbon atoms) as the eluant can effectively separate PE from alcohol-soluble PC products. nih.govgoogle.com High-Performance Liquid Chromatography (HPLC) offers a more advanced and higher-resolution approach. Normal-phase HPLC, using a polar stationary phase, separates phospholipids based on the polarity of their head groups, allowing for a clear separation of PE from PC, phosphatidylinositol (PI), and other components. waters.com

Isolation of Phosphatidic Acid (PA)

Phosphatidic Acid (PA) is typically a minor constituent in native lecithin but is a key intermediate in phospholipid metabolism and can be produced enzymatically. Its isolation from a complex phospholipid mixture is primarily achieved through chromatography.

Enzymatic Synthesis and Chromatography: PA can be synthesized from crude lecithin through an enzymatic reaction using Phospholipase D (PLD). google.com Following the reaction, the organic phase containing the phospholipid mixture is concentrated. The resulting material is then purified using column chromatography. google.com Silica gel is commonly used as the stationary phase, where the highly polar and negatively charged nature of PA's free phosphate (B84403) group allows for strong interaction and effective separation from less polar phospholipids like PC and PE. google.comnih.gov Both Thin-Layer Chromatography (TLC) and HPLC methods have been developed that can resolve PA as a distinct fraction from other phospholipids. researchgate.net

Interactive Table 1: Chromatographic Methods for Phospholipid Fractionation

| Technique | Stationary Phase | Mobile Phase Example (v/v/v/v/v) | Target Fractions Separated | Reference |

| HPLC | Silica Gel | Acetonitrile / Methanol / Water | Phosphatidylcholine (PC), Sphingomyelin | acs.org |

| UPLC | Reversed-Phase (e.g., C18) | Acetonitrile / Ethanol / Methanol / Isopropanol / Water | Phosphatidylethanolamine (PE), PC | waters.com |

| TLC | Silica Gel | Chloroform / Methanol / Acetic Acid / Acetone / Water (35:25:4:14:2) | LPC, PC, PE, Phosphatidylinositol (PI), PA | researchgate.net |

| Column Chromatography | Silicic Acid Gel | Lower Alkanol (e.g., Ethanol) | PE from PC | nih.govgoogle.com |

Structural Derivatization and Isolation of Lysophosphatidylcholine (B164491) (LPC)

Lysophosphatidylcholine (LPC) is not present in significant amounts in natural lecithin but is instead produced via structural modification, specifically through the controlled enzymatic hydrolysis of PC. This process converts PC into a more hydrophilic molecule with distinct functional properties.

Enzymatic Hydrolysis: The primary method for producing LPC is the hydrolysis of PC using Phospholipase A2 (PLA2). google.comresearchgate.net This enzyme specifically targets and cleaves the ester bond at the sn-2 position of the glycerol backbone of PC, releasing a fatty acid and yielding 1-acyl-lysophosphatidylcholine. google.com The reaction can be carried out in aqueous dispersions or solvent systems. google.comkorea.ac.kr For instance, studies have shown successful conversion of PC to LPC in both water and ethanol, with yields reaching up to 70%. korea.ac.kr The reaction's efficiency is often dependent on factors like pH, temperature, and the presence of cofactors such as calcium ions. google.com

Purification of LPC: Following the enzymatic reaction, the resulting mixture contains LPC, unreacted PC, and free fatty acids. Purification is necessary to isolate the LPC. Methods include:

Acetone Precipitation: LPC is insoluble in acetone, which allows it to be precipitated out of the reaction mixture while the more soluble fatty acids remain in the solvent. google.com

Chromatography: For higher purity, chromatographic methods are employed. HPLC can effectively separate LPC from the remaining PC. acs.org Supercritical fluid extraction using carbon dioxide mixed with a co-solvent like ethanol has also been developed as an effective, modern technique for purifying LPC from the reaction mixture. researchgate.netgoogle.com

Interactive Table 2: Enzymatic Production and Derivatization of Lysophosphatidylcholine (LPC)

| Enzyme | Substrate | Reaction Principle | Purification Method | Reference |

| Phospholipase A2 (PLA2) | Phosphatidylcholine (PC) | Hydrolyzes the fatty acid at the sn-2 position of PC to form 1-acyl-LPC. | Acetone Precipitation, Column Chromatography, Supercritical Fluid Extraction | google.comresearchgate.netgoogle.com |

| Lipase PS (from Burkholderia cepacia) | Phosphatidylcholine (PC) | Hydrolysis of PC in an aqueous system to produce LPC. | Solvent Extraction | korea.ac.kr |

| Immobilized PLA1 | Phosphatidylcholine (PC) | Hydrolyzes the fatty acid at the sn-1 position of PC in an ethanol system. | Not specified | korea.ac.kr |

Supramolecular Self Assembly and Interfacial Phenomena of Hydrogenated Lecithin

Formation and Characterization of Liposomal Structures

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic substances. nih.govscielo.br Hydrogenated lecithin (B1663433) is a favored component for liposome (B1194612) preparation, often in combination with other lipids like cholesterol, due to the enhanced stability it confers to the resulting vesicles. nih.govnih.gov

Unilamellar, Oligolamellar, and Multilamellar Vesicle Formation

The self-assembly of hydrogenated lecithin in an aqueous environment can lead to the formation of different types of liposomes based on their lamellarity—the number of lipid bilayers. nih.gov

Unilamellar Vesicles (ULVs): These possess a single lipid bilayer enclosing an aqueous core. nih.gov They are further categorized by size into small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs). nih.gov The formation of ULVs, particularly LUVs, can be achieved through methods like rotor-stator homogenization of giant multilamellar vesicles (GMVs). google.comgoogle.com

Oligolamellar Vesicles (OLVs): These structures consist of a few concentric lipid bilayers. nih.gov The formation of OLVs from hydrogenated soya lecithin has been observed, particularly when a relatively large quantity of the lipid is used in the preparation process. ptfarm.pl

Multilamellar Vesicles (MLVs): Composed of multiple, onion-like concentric bilayers, MLVs are often the initial structures formed upon hydration of a dry lipid film. nih.govgoogle.com The spontaneous formation of giant multilamellar vesicles has been confirmed using commercial dry and deoiled lecithin. google.comgoogle.com

The transition between these vesicular forms can be influenced by the preparation method and the inclusion of other molecules. For instance, the incorporation of small amounts of Tween 80 into lecithin bilayers can reduce multilamellarity due to steric hindrance from the bulky hydrophilic components of the surfactant. nih.gov

Influence of Preparation Methods on Liposome Characteristics

The method employed to prepare liposomes significantly impacts their physicochemical properties, including size, lamellarity, and encapsulation efficiency. ptfarm.pl

| Preparation Method | Description | Resulting Liposome Characteristics |

| Thin Film Hydration | Phospholipids (B1166683) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution to form MLVs. nih.gov | Typically produces large, polydisperse multilamellar vesicles. google.comnih.gov |

| Reverse-Phase Evaporation | Lipids are dissolved in an organic solvent, and a water-in-oil emulsion is formed. The organic solvent is then removed under reduced pressure. nih.govnih.gov | Can produce large unilamellar and oligolamellar vesicles with high encapsulation efficiency for hydrophilic substances. pharmascigroup.usjapsonline.com Liposomes with diameters from 250 nm to a few micrometers can be obtained. ptfarm.plnih.gov |

| Sonication | High-frequency sound waves are used to disrupt larger liposomes (like MLVs) into smaller, more uniform vesicles. nih.govhielscher.com | Produces small unilamellar vesicles (SUVs) with a narrow size distribution. pharmascigroup.usnih.gov However, it can potentially lead to the degradation of polyunsaturated fatty acyl chains if not properly buffered. tandfonline.com |

| High Shear Microfluidization | The liposome dispersion is passed through a microfluidizer under high pressure, leading to a reduction in particle size. koreascience.krelsevierpure.com | An effective method for producing nano-sized liposomes with a uniform size distribution. elsevierpure.comcore.ac.uk The particle size can be controlled by adjusting the pressure and number of passes. core.ac.uk |

Lipid Bilayer Integrity and Organization

The integrity and organization of the lipid bilayer are crucial for the stability and functionality of liposomes. Hydrogenated lecithin, due to the saturation of its fatty acid chains, forms more stable and less permeable bilayers compared to its unsaturated counterparts. nih.govresearchgate.net

The inclusion of other molecules, such as cholesterol, can modulate the rigidity and fluidity of the hydrogenated lecithin bilayer. nih.gov The phase behavior of bilayers containing hydrogenated soy lecithin is a key area of study, as it dictates the packing and ordering of the lipid molecules. nih.gov The physical stability of liposome dispersions made from hydrogenated phosphatidylcholine is partly attributed to repulsive "hydration forces" between the bilayers. mdpi.com

Micellar and Bicellar Architectures

Beyond liposomes, hydrogenated lecithin can form other supramolecular structures like micelles and bicelles, often in the presence of other surfactants or under specific conditions.

Spontaneous Formation of Micelles

While lecithin itself is a bilayer-forming amphiphile, certain derivatives or conditions can favor the formation of micelles. mdpi.com Lysolecithin, which has a single hydrocarbon chain, is a micelle-forming amphiphile. mdpi.com The critical micelle concentration (CMC) is a key parameter that determines the onset of micelle formation. pharmascigroup.us

Vesicle-to-Micelle Transition Mechanisms

The transition from vesicles to micelles can be induced by the addition of nonionic surfactants. nih.gov For instance, the addition of Tween 80 to a lecithin dispersion can lead to a structural pathway from vesicles to spherical micelles. nih.gov This transition is driven by the incorporation of the surfactant molecules into the lipid bilayer, which alters the packing parameter of the amphiphiles and favors the formation of curved micellar structures.

Bicelles, which are disc-shaped bilayered nanoparticles, represent an intermediate structure between traditional liposomes and micelles. mdpi.comresearchgate.net They are typically formed by mixing long-chain phospholipids like hydrogenated soybean lecithin with short-chain phospholipids or hydrophilic cosurfactants. mdpi.com Dynamic light scattering and small-angle neutron scattering have shown that aggregates can transition from liposomes to bicelles as the proportion of the cosurfactant is increased. mdpi.com

Bicelle Formation and Structural Elucidation

Hydrogenated lecithin, a form of lecithin where the unsaturated fatty acid chains have been saturated through hydrogenation, is a key component in the formation of bicelles, which are disc-shaped nanoscale lipid aggregates. nih.govnih.govresearchgate.netdntb.gov.ua These structures are of significant interest as membrane mimetics and for their potential in drug delivery systems. The formation of bicelles often involves the mixture of long-chain phospholipids, like hydrogenated lecithin, with short-chain phospholipids or surfactants.

A common method for preparing bicelles involves a semi-spontaneous process using a mixture of hydrogenated soybean lecithin (SL) and a nonionic surfactant, such as polyoxyethylene cholesteryl ether (ChEO10). nih.govnih.govresearchgate.net The transition from liposomes to bicelles is influenced by the concentration of the surfactant. nih.govnih.govresearchgate.net Studies have shown that as the fraction of ChEO10 increases, a structural transition from larger liposomal structures to smaller bicellar aggregates occurs. nih.govnih.govresearchgate.net For instance, at a certain threshold concentration of the surfactant (e.g., when the fraction of ChEO10 is greater than or equal to 0.6), a significant structural transition from liposomes to bicelles is observed. nih.govnih.gov

The structure of these bicelles can be elucidated using techniques like small-angle neutron scattering (SANS). nih.govnih.govresearchgate.net SANS data can be fitted to a core-shell bicelle model, providing evidence for their disc-like shape. nih.govnih.govresearchgate.net These bicelles are typically composed of a flat bilayer of hydrogenated lecithin with the rim of the disc stabilized by the surfactant molecules. nih.gov The stability of these bicelles can also be temperature-dependent, with some systems showing reversible size changes with temperature, indicating good thermal stability. nih.govnih.gov

The composition of the phospholipid component is also crucial. For example, hydrogenated soybean phospholipids or hydrogenated egg yolk phospholipids are often preferred. google.com The purity of phosphatidylcholine in the hydrogenated lecithin can also influence the formation and stability of the bicelle structure. google.com

Table 1: Influence of Surfactant Concentration on Bicelle Formation

| Fraction of ChEO10 (XC) | Predominant Structure | Particle Size Distribution |

| < 0.6 | Liposomes | Bimodal (small and large particles) nih.govnih.gov |

| ≥ 0.6 | Bicelles | Monomodal (small particles) nih.govnih.gov |

Interfacial Film Formation and Monolayer Behavior

Langmuir Monolayer Studies of Hydrogenated Phospholipids

Langmuir monolayers serve as valuable models for studying the two-dimensional behavior of phospholipids at interfaces. uni-halle.deresearchgate.net Studies on hydrogenated phospholipids using a Langmuir trough involve compressing a monolayer of the lipid spread on a water subphase and measuring the resulting surface pressure (π) as a function of the area per molecule (A). uni-halle.deacs.org

Compression isotherms of hydrogenated lecithin typically show a continuous increase in surface pressure upon compression, characteristic of a condensed monolayer. uni-halle.de The steepness of the isotherm, represented by the compression modulus (K), provides information about the monolayer's stiffness. Hydrogenated phospholipids generally form stiffer monolayers compared to their non-hydrogenated counterparts. uni-halle.de This is attributed to the straight, all-trans conformation of the saturated hydrocarbon chains, which allows for tighter packing. uni-halle.de

The phase behavior of the monolayer can be characterized by analyzing the π-A isotherms. uni-halle.de The tilt angle of the hydrocarbon chains with respect to the surface normal can also be determined, which typically decreases with increasing surface pressure. uni-halle.de

Charge Characteristics of Monolayers

The charge characteristics of hydrogenated phospholipid monolayers are primarily determined by the composition of the lecithin mixture. uni-halle.de Lecithins with a high percentage of phosphatidylcholine (PC), which is a zwitterionic phospholipid with no net charge at neutral pH, form monolayers that are essentially uncharged. uni-halle.denih.gov

In contrast, lecithin mixtures with lower PC content and consequently higher proportions of other phospholipids like phosphatidylethanolamine (B1630911) (PE), phosphatidic acid (PA), or phosphatidylserine (B164497) (PS), will exhibit charge characteristics. uni-halle.deacs.orgresearchgate.net PA and PS are anionic phospholipids, carrying a net negative charge at neutral pH. nih.gov The presence of these charged species in the monolayer leads to electrostatic repulsion between the headgroups, which can affect the packing and stability of the monolayer. uni-halle.denih.gov

Table 2: Charge Characteristics of Hydrogenated Lecithin Monolayers

| Phosphatidylcholine (PC) Content | Predominant Charge of Monolayer | Key Influencing Factors |

| High (e.g., 90-100%) | Neutral/Uncharged uni-halle.de | Zwitterionic nature of PC nih.gov |

| Low (e.g., 75-80%) | Negative uni-halle.de | Presence of anionic phospholipids (e.g., PA, PS) uni-halle.denih.govacs.orgresearchgate.net |

| Zwitterionic (Pure PC) | Apparent Negative Charge acs.org | Preferential orientation of interfacial water molecules acs.org |

Phase Behavior and Thermotropic Transitions

Gel Phase (Lβ) and Liquid Crystalline Phase (Lα) Transitions

Hydrogenated lecithin, being composed of saturated phospholipids, exhibits well-defined thermotropic phase transitions. The primary transition is from a more ordered gel phase (Lβ) at lower temperatures to a more fluid liquid crystalline phase (Lα) at higher temperatures. acs.orgresearchgate.netnih.govacs.org

In the Lβ phase, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a tightly packed bilayer. researchgate.net As the temperature increases, the lipid molecules gain kinetic energy, and at the main phase transition temperature (Tm), the hydrocarbon chains "melt" and adopt a more disordered, fluid state, characteristic of the Lα phase. nih.gov This transition is an endothermic process that can be detected by techniques like differential scanning calorimetry (DSC). nih.govresearchgate.net

The stability of bilayer membranes formed from hydrogenated egg lecithin has been shown to decrease at the phase transition temperature from the liquid crystalline state to the gel state. nih.gov The composition of the hydrogenated lecithin can influence the phase behavior. For instance, hydrogenated soy lecithin, which is a mixture of different phospholipids, can exhibit multiple phase transitions corresponding to the separation of different lipid components. acs.orgresearchgate.net

Liquid-Ordered (Lo) Phase Formation

In the presence of certain molecules, such as sterols, hydrogenated lecithin can form a third distinct phase known as the liquid-ordered (Lo) phase. acs.orgresearchgate.net The Lo phase is characterized by having the high conformational order of the hydrocarbon chains similar to the gel (Lβ) phase, but with the high lateral mobility of the lipid molecules characteristic of the liquid crystalline (Lα) phase.

For example, in a system containing hydrogenated soy lecithin (HLC), the addition of β-sitosteryl sulfate (B86663) (PSO4) can induce the formation of the Lo phase. acs.orgresearchgate.net At room temperature, the phosphatidylcholine (PC) fraction of the HLC can be converted into the Lo phase upon the addition of PSO4, while the other phospholipid components may remain in the gel phase. acs.orgresearchgate.net This demonstrates that the formation of the Lo phase can be selective for certain lipid components within a mixture.

The formation of the Lo phase is significant as it can alter the physical properties of the lipid bilayer, influencing its fluidity and permeability.

Table 3: Phase Behavior of Hydrogenated Lecithin

| Phase | Hydrocarbon Chain Order | Lateral Mobility of Lipids | Conditions for Formation |

| Gel (Lβ) | High (all-trans) researchgate.net | Low | Lower temperatures acs.orgresearchgate.netnih.gov |

| Liquid Crystalline (Lα) | Low (disordered) nih.gov | High | Higher temperatures (above Tm) acs.orgresearchgate.netnih.gov |

| Liquid-Ordered (Lo) | High | High | In the presence of sterols (e.g., β-sitosteryl sulfate) acs.orgresearchgate.net |

Impact of Excipients and Additives on Phase Behavior (e.g., β-Sitosteryl Sulfate)

The phase behavior of hydrogenated lecithin, a complex mixture of phospholipids, is significantly influenced by the presence of excipients and additives. These interactions are crucial in the formulation of delivery systems for cosmetic and pharmaceutical applications. Hydrogenated soy lecithin (HLC), for instance, is primarily composed of phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidic acid (PA), and lysophosphatidylcholine (B164491) (LPC). acs.orgnih.gov Due to non-ideal mixing, HLC exhibits a complex phase behavior where its components separate into distinct domains. acs.orgnih.gov At room temperature, HLC typically exists in two separate gel phases: one originating from the PC fraction (denoted as Lβ1) and another from the combined PE and PA fractions (denoted as Lβ2). acs.orgacs.org These phases exhibit different thermal behaviors, with the Lβ1 phase transitioning into a liquid crystalline (Lα) phase at a lower temperature (around 50 °C) compared to the Lβ2 phase, which undergoes this transition above approximately 60 °C. acs.org

The addition of certain excipients can modulate this intrinsic phase behavior. A notable example is the plant-derived steroid, β-sitosteryl sulfate (PSO4). Research demonstrates that even small amounts of PSO4 can significantly alter the phase characteristics and hydration properties of saturated phosphatidylcholine bilayers. acs.orgnih.govresearchgate.net

When β-sitosteryl sulfate is introduced into a system containing hydrogenated soy lecithin, it selectively interacts with the different phospholipid domains. At room temperature, PSO4 induces a gradual conversion of the phosphatidylcholine (PC) fraction from its gel (Lβ1) phase into a liquid-ordered (Lo) phase. acs.orgnih.gov Interestingly, the domain consisting of phosphatidylethanolamine and phosphatidic acid (Lβ2) remains largely unaffected by the presence of PSO4 at the same temperature. acs.orgnih.gov Upon heating, the entire HLC and PSO4 mixture transitions into the liquid crystalline (Lα) phase above 60 °C. acs.orgnih.govacs.org This demonstrates a fluidizing effect of PSO4 on the HLC system, which can be advantageous in creating vehicles for active ingredients in various formulations. acs.orgnih.gov

The table below summarizes the observed phase transitions in hydrogenated soy lecithin in the presence and absence of β-sitosteryl sulfate.

| Condition | Temperature | HLC Component | Observed Phase |

| HLC alone | Room Temperature | PC fraction | Gel Phase (Lβ1) |

| (PE + PA) fraction | Gel Phase (Lβ2) | ||

| ~50 °C | PC fraction | Liquid Crystalline (Lα) | |

| (PE + PA) fraction | Gel Phase (Lβ2) | ||

| > ~60 °C | Entire material | Liquid Crystalline (Lα) | |

| HLC with PSO4 | Room Temperature | PC fraction | Liquid-Ordered (Lo) |

| (PE + PA) fraction | Gel Phase (Lβ2) | ||

| > 60 °C | Entire material | Liquid Crystalline (Lα) |

This table presents a summary of findings on the phase behavior of Hydrogenated Soy Lecithin (HLC) with and without β-Sitosteryl Sulfate (PSO4). acs.orgnih.govacs.org

Studies on model systems using pure dipalmitoylphosphatidylcholine (DPPC) further highlight the potent effect of PSO4 compared to other common sterols. It has been observed that PSO4 is more efficient at lowering the phase transition temperature of DPPC than cholesterol or β-sitosterol. researchgate.net At concentrations above 25 mol%, PSO4 can completely transform the DPPC membrane into a fluid phase, indicating its strong capability to disorder the hydrocarbon chains of phosphatidylcholine. researchgate.net This pronounced fluidizing and hydrating effect distinguishes β-sitosteryl sulfate as a highly effective modulator of hydrogenated lecithin bilayers. acs.orgresearchgate.net

The table below details the comparative effects of different sterols on the phase behavior of dipalmitoylphosphatidylcholine (DPPC).

| Additive (Sterol) | Observation on DPPC Bilayers |

| β-Sitosteryl Sulfate (PSO4) | Lowers the phase transition temperature to a higher degree than cholesterol or β-sitosterol. researchgate.net |

| Induces a modulated (ripple) phase (Pβ) at low to moderate concentrations. researchgate.net | |

| Converts the membrane entirely into a fluid phase at concentrations >25 mol%. researchgate.net | |

| Cholesterol | Known as a "fluidity buffer"; reduces membrane fluidity above the phase transition temperature and increases it below. google.com |

| β-Sitosterol | Less effective at lowering the phase transition temperature compared to PSO4. researchgate.net |

This table summarizes the comparative effects of β-Sitosteryl Sulfate and other sterols on the phase behavior of DPPC, a model phospholipid. researchgate.netgoogle.com

Mechanistic Research on Functional Attributes of Hydrogenated Lecithin

Emulsification and Stabilization Mechanisms in Complex Systems

The ability of hydrogenated lecithin (B1663433) to create and maintain stable mixtures of otherwise immiscible substances like oil and water is a cornerstone of its utility. This is achieved through its molecular structure, which allows it to act at the interface between different phases.

Hydrogenated lecithin functions as a primary emulsifier, enabling the formation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. paulaschoice.plspecialchem.com The mechanism hinges on its molecular composition. Emulsifier molecules consist of a lipophilic part and a hydrophilic part. cosmileeurope.eu When introduced into a system of oil and water, hydrogenated lecithin molecules orient themselves at the oil-water interface, reducing the interfacial tension that keeps the two liquids separate. cosmileeurope.eunih.gov This allows for the dispersion of one liquid as fine droplets within the other, forming a stable emulsion. cosmileeurope.eu

The specific type of emulsion formed can be influenced by the composition of the lecithin itself. For instance, phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) and phosphatidylinositol are considered effective for producing W/O emulsions, while phosphatidylcholine is particularly suited for creating O/W structures like liposomes. google.com In some fluid W/O emulsions, while polyglycerol polyricinoleate (PGPR) may be a superior primary emulsifier, lecithin is often used in combination to achieve stable systems. researchgate.netdss.go.th

Hydrogenated lecithin plays a crucial role in stabilizing advanced colloidal delivery systems, such as cerosomes. Cerosomes are liposomes composed of lipids found in the stratum corneum (SC), designed to repair the skin's barrier. researchgate.net

Research has shown that adding hydrogenated soybean phospholipids to cerosome formulations leads to a significant increase in their stability. researchgate.net The mechanism of this stabilization is noteworthy. A study on the interaction between cerosomes and a model SC lipid matrix revealed that a strong interaction occurred despite both systems being negatively charged. The driving force for this interaction was identified as the ability of the ceramide head groups to form intermolecular hydrogen bonding networks. This attractive force energetically prevails over the electrostatic repulsion, leading to a stable formulation. researchgate.net This demonstrates that hydrogenated phospholipids can effectively stabilize complex colloidal structures intended for dermal applications. nih.gov

A key mechanism behind hydrogenated lecithin's emulsifying power is its ability to significantly lower the interfacial tension between oil and water phases. cosmileeurope.eunih.gov By adsorbing at the interface, the lecithin molecules create a film that reduces the energetic cost of maintaining the emulsion, thereby preventing the droplets from coalescing. nih.gov

Experimental studies have quantified this effect. In one study, the interfacial tension between various oils and an aqueous solution containing hydrogenated lecithin (specifically, Lecinol S10) was measured. The results showed that interfacial tension decreased sharply as the concentration of hydrogenated lecithin increased up to 0.1 wt%, after which the decrease became more gradual. This indicates a highly efficient reduction in surface tension even at low concentrations. researchgate.net

Table 1: Effect of Hydrogenated Lecithin (Lecinol S10) on Interfacial Tension Data sourced from studies measuring interfacial tension using the ring method. researchgate.netresearchgate.net

| Oil Phase | Emulsifier System | Interfacial Tension (mN/m) |

| Liquid Paraffin (B1166041) | 0.5 wt% Tween-60 | ~7.5 |

| Silicone Oil | 0.5 wt% Tween-60 | ~10.0 |

| Liquid Paraffin | 0.5 wt% Lecinol S10 | ~5.0 |

| Silicone Oil | 0.5 wt% Lecinol S10 | ~2.5 |

As the data indicates, hydrogenated lecithin was more effective than the conventional emulsifier Tween-60 at reducing interfacial tension, particularly with silicone oil. researchgate.netpsu.edu

Membrane Interaction and Permeation Enhancement Research

Beyond stabilization, hydrogenated lecithin is investigated for its ability to interact with biological membranes, specifically the skin, to enhance the delivery and efficacy of active compounds.

Hydrogenated lecithin is recognized for its capacity to enhance the penetration of other ingredients through the skin's lipid barrier. paulaschoice.pl It achieves this through multiple mechanisms. Formulations containing hydrogenated lecithin, such as cerosomes, have been shown to increase the fluidization of lipids within the stratum corneum and alter the conformation of proteins, which can facilitate the permeation of active substances. researchgate.net

Furthermore, hydrogenated lecithin promotes the incorporation of substances directly into the stratum corneum. nih.gov Research using lecithin-based liposomes on piglet skin demonstrated that up to 99% of the applied formulation accumulated in the stratum corneum. researchgate.net This high level of incorporation is significant, as establishing a high concentration of an active ingredient in the upper layers of the skin creates a strong concentration gradient that promotes migration into deeper layers. nih.govjst.go.jp

Table 2: Research Findings on Hydrogenated Lecithin and Skin Permeation Summary of studies investigating the permeation-enhancing effects of hydrogenated lecithin formulations.

| Study Focus | Formulation Details | Key Finding | Source(s) |

| Indomethacin (B1671933) Permeation | Gel prepared with liquid paraffin and hydrogenated soybean phospholipid. | The formulation enhanced the permeation of indomethacin through excised hairless rat skin. | cir-safety.orgcir-safety.org |

| Drug Delivery Mechanism | Oil-based gel formed with hydrogenated lecithin. | The penetration of the oil vehicle into the upper stratum corneum influences the reach of the drug into deeper skin layers. | nih.gov |

| Liposome (B1194612) Accumulation | Nonocclusive application of lecithin-containing liposomes. | 99% of the formulation accumulated in the stratum corneum of piglet skin. | researchgate.net |

| Cerosome Interaction | Cerosomes containing hydrogenated phospholipids. | Increased stratum corneum (SC) lipid fluidization and altered protein conformation. | researchgate.net |

A sophisticated application of hydrogenated lecithin is in the formation of oily gels that can solubilize poorly soluble drugs and maintain them in a supersaturated state to facilitate skin permeation. nih.govjst.go.jp Supersaturation is a metastable state where the concentration of a dissolved drug exceeds its normal saturation solubility, creating a high thermodynamic activity that drives skin penetration. mdpi.com

Research has demonstrated that oil-based gels formed with hydrogenated lecithin can effectively solubilize and create a supersaturated state for certain drugs. nih.govresearchgate.net The permeation rate of drugs like indomethacin from these gels was found to be significantly higher than from standard suspensions. The proposed mechanism is that the drug becomes present in an amorphous state through interaction with the phospholipid, which increases its activity within the vehicle. researchgate.net This high activity leads to a greater partitioning of the drug into the skin, and the resulting high concentration in the skin enhances permeation. researchgate.net The effectiveness of this promotion can be influenced by the type of oil used in the gel, as the oil itself contributes to skin penetration and the drug's diffusion coefficient within the skin. nih.govjst.go.jp

Table 3: Permeation Rates of Drugs from Hydrogenated Lecithin Gels Data from a study on drug permeation from gels formed from fatty-acid esters with the addition of a hydrogenated phospholipid. researchgate.net

| Drug | Formulation Type | Permeation Rate (µg/cm²/h) | Mechanism Highlighted |

| Indomethacin (IM) | Fatty-acid ester suspension | 1 - 3 | Baseline permeation. |

| Indomethacin (IM) | Gel with hydrogenated phospholipid | 4 - 20 | IM present in an amorphous state with phospholipid, increasing activity. |

| Miconazole (MCZ) | Aqueous suspension | ~0.52 | Baseline permeation. |

| Miconazole (MCZ) | Gel with hydrogenated phospholipid | 1.3 | Solubilization of MCZ in the gel leads to higher permeation. |

Effect of Lipid Composition on Drug Diffusion

The composition of lipids, specifically the use of hydrogenated lecithin, plays a significant role in modulating the diffusion and permeation of encapsulated drugs. The degree of saturation of the fatty acid chains in lecithin molecules directly influences the fluidity and phase transition temperature of the lipid bilayer, which are critical factors for drug retention and release.

Research has shown that liposomes formulated with hydrogenated fatty acids exhibit higher phase transition temperatures and form a gel-phase state with reduced membrane fluidity. researchgate.net This reduced fluidity enhances the stability and encapsulation efficiency of the liposomes, leading to a greater loading capacity for therapeutic agents. researchgate.net

A comparative study investigating the skin permeation of indomethacin from a liquid paraffin suspension demonstrated the impact of hydrogenated lecithin. cir-safety.org In the base formulation without any lecithin, the permeation of indomethacin was only observed after a 10-hour delay. The introduction of hydrogenated phosphatidylcholine into the formulation significantly altered this profile, highlighting its role in modifying the drug's diffusion characteristics through a barrier. cir-safety.org

The physicochemical properties of drug carrier systems are heavily influenced by the lipid composition. In nano-dispersions composed of hydrogenated soybean lecithin (HL) and d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), the molar ratio of the components dictates key parameters. Dispersions rich in hydrogenated lecithin tend to have larger particle sizes, higher negative zeta potential, and more defined phase transition regions compared to those rich in TPGS. researchgate.net These characteristics are intrinsically linked to the system's ability to control drug diffusion.

Table 1: Effect of Lipid Composition on Indomethacin Permeation

| Formulation | Observation | Source |

|---|---|---|

| 1% Indomethacin in Liquid Paraffin | Permeation observed only after 10 hours. | cir-safety.org |

Mechanism of Action in Supramolecular Gelation

Hydrogenated lecithin is a key component in the formation of supramolecular gels, particularly α-gels, which are lamellar gel networks that trap a large amount of water. The mechanism of gelation involves a complex interplay of molecular self-assembly, phase transitions, and morphological changes of the lipid bilayers, often facilitated by the presence of co-components.

The formation of stable, homogeneous hydrogels using hydrogenated lecithin often requires the presence of specific co-components, such as the long-chain fatty alcohol, hexadecanol (B772). researchgate.netnih.gov Studies have revealed that a crude hydrogenated soybean lecithin mixture (containing about 70% phosphatidylcholine, or PC70) successfully forms a homogeneous gel with hexadecanol in water, whereas highly purified hydrogenated lecithin does not. nih.govacs.org This suggests that minor lipid components present in the crude mixture play a crucial role in the gelation process. nih.gov

The proposed mechanism for this gel formation involves a significant morphological change in the lipid aggregates. nih.gov In the absence of hexadecanol, the hydrogenated lecithin disperses in water to form closed vesicles. Upon the addition of hexadecanol, its molecules intercalate between the phospholipid molecules in the bilayer. nih.gov This intercalation stiffens the bilayer and induces a transformation from closed vesicles into open, sheet-like lamellar structures. researchgate.netnih.gov The open edges of these sheets are thought to be stabilized by the minor lipid components. nih.gov This morphological shift allows for a homogeneous distribution of the bilayer sheets throughout the aqueous solution, creating a continuous network that entraps water and results in the formation of a gel. researchgate.netnih.gov

Table 2: Gelation Behavior of Hydrogenated Lecithin Systems

| System Components | Result | Proposed Reason | Source |

|---|---|---|---|

| Purified Hydrogenated Lecithin + Hexadecanol + Water | No homogeneous gel formation | Lack of minor lipid components to stabilize open bilayer edges. | nih.gov |

The molecular mobility and phase behavior of hydrogenated lecithin gels are fundamental to their structure and properties. These characteristics are typically investigated using techniques such as Differential Scanning Calorimetry (DSC), X-ray diffraction, and rheometry. researchgate.netnih.gov

The lipid bilayers within the gel exist in different phases depending on temperature. ub.edu Below the main phase transition temperature (Tm), the hydrocarbon chains of the phospholipids are tightly packed in a solid-like, ordered gel phase (Lβ). ub.edu In this state, molecular mobility is low. As the temperature is increased to surpass the Tm, the bilayers transition into a liquid crystalline phase (Lα), which is characterized by disordered hydrocarbon chains and increased molecular fluidity and mobility. ub.edu Upon cooling, the membranes revert to the more rigid Lβ phase, which can cause segmentation of lipid structures into branched aggregates, completing the gelation process. ub.edu

Research on bilayers containing hydrogenated soy lecithin—composed of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidic acid (PA)—has identified multiple gel phases, denoted as Lβ1 and Lβ2. acs.org The addition of co-components can selectively influence these phases. For instance, β-sitosteryl sulfate (B86663) was found to selectively convert the Lβ1 gel phase into a fluid, liquid-ordered (Lo) phase upon heating, demonstrating that co-surfactants can precisely modulate the phase behavior and molecular mobility within the gel network. acs.org Rheological studies confirm that these α-gels can maintain their bilayer structure even under high shear rates. researchgate.net

Table 3: Phases and Transitions in Hydrogenated Lecithin Gels

| Phase | Description | Characteristics | Source |

|---|---|---|---|

| Lβ (Gel Phase) | Solid-like, ordered phase | Tightly packed hydrocarbon chains, low molecular mobility. Occurs below Tm. | ub.edu |

| Lα (Liquid Crystalline) | Fluid, disordered phase | Increased molecular mobility and fluidity. Occurs above Tm. | ub.edu |

Advanced Applications in Pharmaceutical and Biomedical Research

Drug Delivery System Development

Hydrogenated lecithin (B1663433) is a cornerstone in the design and development of various drug delivery systems aimed at improving therapeutic efficacy, enhancing bioavailability, and enabling targeted drug action. Its versatility allows for its incorporation into a wide array of formulations, from liposomes to nanocarriers and solid dispersions.

Liposomal Drug Encapsulation and Release Kinetics

Liposomes are vesicular structures composed of one or more lipid bilayers, and hydrogenated lecithin is a key component in their formulation due to its ability to form stable bilayers. The saturated nature of the acyl chains in hydrogenated lecithin contributes to a higher phase transition temperature and a more ordered, less fluid membrane compared to unsaturated lecithins. This increased rigidity enhances the stability of the liposomes and improves their ability to retain the encapsulated drug.

The encapsulation efficiency of drugs within liposomes formulated with hydrogenated lecithin can be significant. For instance, in a study preparing cisplatin (B142131) flexible nanoliposomes using hydrogenated lecithin and cholesterol, an encapsulation rate of 88% was achieved. Another study involving primaquine (B1584692) and chloroquine-loaded liposomes using hydrogenated soy phosphatidylcholine (HSPC) found that drug-to-lipid ratios influenced loading, with optimal ratios leading to high encapsulation. Research on liposomes prepared using a reverse-phase evaporation method with hydrogenated soya lecithin demonstrated an encapsulation efficiency of up to 50% for a hydrophilic drug solution.

The release kinetics of drugs from hydrogenated lecithin-based liposomes can be modulated to achieve sustained release profiles. The stability of the hydrogenated lecithin bilayer slows down the leakage of the encapsulated drug. For example, dual-drug-loaded liposomes showed a steady release of 63% for primaquine and 44% for chloroquine (B1663885) over 48 hours. The composition of the liposome (B1194612), including the ratio of hydrogenated lecithin to other components like cholesterol, plays a crucial role in controlling the release rate.

| Drug/Compound | Liposome Composition | Encapsulation Efficiency (%) | Particle Size | Key Finding on Release Kinetics |

|---|---|---|---|---|

| Cisplatin | Hydrogenated lecithin, Cholesterol | 88% | 50-60 nm | Prolonged blood circulation and reduced drug clearance. |

| Hydrophilic drug solution | Hydrogenated soya lecithin | ~50% | 250 nm - few micrometers | Stable encapsulation. |

| Primaquine and Chloroquine | Hydrogenated soy phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG2000 | - | - | Steady drug release of 63% for primaquine and 44% for chloroquine at 48 h. |

| Casein Hydrolysate | Purified and hydrogenated soy lecithin (Lipoid S100-H) | 30-40% | Larger than non-purified soy lecithin liposomes | - |

Nanocarrier Systems (e.g., Micelles, Nanoemulsions)

Hydrogenated lecithin is instrumental in the formation of various nanocarrier systems, such as micelles and nanoemulsions, which are designed to enhance the solubility and delivery of poorly water-soluble drugs.

Micelles: These are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell. Hydrogenated lecithin, often in combination with other surfactants, can form mixed micelles that effectively solubilize hydrophobic drugs. A study comparing different mixed micellar (MM) systems found that a system composed of sucrose (B13894) laurate and hydrogenated phosphatidylcholine (hPC) at a weight fraction of 0.5 was superior in solubilizing several hydrophobic drugs compared to classical lecithin/bile salt MMs. Lecithin-based mixed polymeric micelles (lbMPMs) have also been developed to encapsulate drugs like honokiol (B1673403) and magnolol, with the lecithin component enhancing the absorption of the encapsulated drug and stabilizing the micellar system.

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Hydrogenated lecithin is a preferred emulsifier due to its biocompatibility and ability to form stable nano-sized droplets. The concentration of phosphatidylcholine (PC) in the hydrogenated lecithin influences the particle size of the nanoemulsion, with higher PC concentrations generally leading to smaller particles. Nanoemulsions prepared with hydrogenated lecithin have demonstrated good stability and the ability to enhance the skin penetration of active ingredients. For example, a nanoemulsion containing hydrogenated lecithin and silicone oil exhibited high stability and dermal safety.

| Nanocarrier Type | Composition including Hydrogenated Lecithin | Drug/Application | Key Research Finding |

|---|---|---|---|

| Mixed Micelles | Hydrogenated phosphatidylcholine (hPC) and sucrose laurate | Poorly water |

Topical and Dermal Pharmaceutical Formulations

Research on Active Pharmaceutical Ingredient Delivery in Skincare

Hydrogenated lecithin is a key component in the development of advanced delivery systems for active pharmaceutical ingredients (APIs) in dermatological and cosmetic formulations. core.ac.ukresearchgate.net Its ability to form liposomes and other nanocarriers facilitates the transport of APIs through the skin's barrier. core.ac.ukjournal-imab-bg.org Research has shown that these delivery systems can improve the adsorption and penetration of active ingredients through the skin's lipid barrier. core.ac.uk

Liposomes, which are vesicular structures composed of one or more lipid bilayers, can encapsulate both hydrophilic and lipophilic APIs, protecting them from degradation and controlling their release. Hydrogenated lecithin is often preferred for creating these vesicles due to its higher stability compared to non-hydrogenated lecithin. researchgate.net This increased stability is crucial for maintaining the integrity of the formulation and ensuring the effective delivery of the encapsulated API.

A study on a liposome-based topical formulation of tretinoin (B1684217), a common API for acne and photoaging, highlighted the use of hydrogenated lecithin. The formulation demonstrated good penetration abilities of the tretinoin into the skin. researchgate.net The use of hydrogenated lecithin in such formulations can also reduce the concentration of other stabilizing agents needed. researchgate.net

Furthermore, research into lecithin-based dermal drug delivery for anti-pigmentation agents like maize ceramide has shown that the choice of lecithin type is crucial. In one study, a phosphatidylcholine-based lecithin (PC70) was found to be the safest and most effective for delivering the ceramide, suppressing pigmentation in both zebrafish larvae and mouse melanoma cells. google.com

Here is a table summarizing research findings on hydrogenated lecithin in API delivery for skincare:

| API/Active Ingredient | Delivery System | Key Findings | Reference |

|---|---|---|---|

| Tretinoin | Liposome-based topical formulation | Showed very good penetration abilities of tretinoin when applied topically. The use of hydrogenated lecithin allows for a reduction in the concentration of stabilizing agents. | researchgate.net |

| Maize Ceramide (anti-pigmentation agent) | Lecithin-based emulsion | Phosphatidylcholine-based lecithin (PC70) was the safest and most effective for dermal delivery, suppressing pigmentation in zebrafish and mouse melanoma cells. | google.com |

| Dipotassium Glycyrrhizinate | Elastic liposomes | Enhanced dermal deposition of the active ingredient. | austinpublishinggroup.com |

Role in Dermatological Treatments and Barrier Restoration

Hydrogenated lecithin plays a significant role in dermatological treatments aimed at restoring and strengthening the skin's natural barrier function. researchgate.net A compromised skin barrier is a hallmark of various skin conditions, including atopic dermatitis, psoriasis, and dry, sensitive skin. researchgate.net The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix, often described by the "bricks and mortar" model. researchgate.net This lipid matrix is crucial for preventing transepidermal water loss (TEWL) and protecting against external irritants.

Hydrogenated lecithin, being a phospholipid, has a structure similar to the lipids found in the skin barrier. nih.gov When incorporated into topical formulations, it can help replenish the deficient lipids in the stratum corneum, thereby improving skin hydration and reducing TEWL. researchgate.netresearchgate.net Research has shown that formulations containing hydrogenated lecithin can form a multi-layer lamellar structure, which mimics the natural organization of lipids in the skin. austinpublishinggroup.com

A study on a new topical panthenol-containing emollient, which included hydrogenated lecithin in its formulation, demonstrated significant improvements in skin barrier restoration and moisturization. The study found a more pronounced reduction in TEWL and a significant increase in stratum corneum hydration with the test formulation compared to a control. nih.gov Another study on a moisturizer for sensitive skin, also containing hydrogenated lecithin, confirmed its acceptability and tolerability in this population. medicalresearchjournal.org

Furthermore, emollients containing ingredients like hydrogenated lecithin are considered to have steroid-sparing properties in dermatology. researchgate.net By improving the skin barrier and reducing inflammation, these formulations can help manage chronic inflammatory skin conditions and potentially reduce the need for topical corticosteroids. researchgate.net

Formulation of Topical Creams, Lotions, and Ointments

Hydrogenated lecithin is a versatile and widely used excipient in the formulation of topical creams, lotions, and ointments. core.ac.uk Its primary functions in these formulations are as an emulsifier, stabilizer, and skin-conditioning agent. core.ac.uk

As an emulsifier, hydrogenated lecithin facilitates the mixing of oil and water phases to create stable emulsions. This is essential for the texture and consistency of many topical products. Its ability to form liquid crystalline structures in oil-in-water (O/W) emulsions contributes to the long-term stability of the formulation. austinpublishinggroup.com A study on the formation of a liquid crystal gel with hydrogenated lecithin demonstrated that it could form a stable multi-layer lamellar type structure, which also contributed to increased moisturizing effects. austinpublishinggroup.com

The hydrogenation process makes lecithin more stable and less prone to oxidation, which enhances the shelf-life of the final product. researchgate.net This stability is a significant advantage in pharmaceutical and cosmetic formulations.

In addition to its emulsifying properties, hydrogenated lecithin also acts as a skin-conditioning agent, providing a smooth and soft feel to the skin. core.ac.uk It forms a protective film on the skin's surface that helps to lock in moisture. google.com

A study evaluating a cosmetic moisturizer containing hydrogenated lecithin for use on sensitive skin found the formulation to be well-tolerated. medicalresearchjournal.org This highlights the mild and non-irritating nature of hydrogenated lecithin, making it suitable for a wide range of topical applications.

Oral Pharmaceutical Excipients Research

In the realm of oral pharmaceuticals, hydrogenated lecithin is being explored as a functional excipient to overcome challenges associated with drug solubility, stability, and bioavailability. pharmaexcipients.comfrontiersin.org Its biocompatibility and GRAS (Generally Recognized as Safe) status make it an attractive option for oral dosage forms. frontiersin.org

Use in Oral Dosage Forms for Drug Solubility and Stability

A significant challenge in oral drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their absorption and therapeutic efficacy. researchgate.net Hydrogenated lecithin is utilized in various formulation strategies to enhance the solubility and stability of such drugs. isciii.es

One such strategy is the formation of solid dispersions, where the drug is dispersed in a carrier matrix at a molecular level. Research has shown that using hydrogenated soybean lecithin (in the form of phosphatidylcholine) as a carrier can create amorphous solid dispersions with high drug content, leading to improved drug dissolution. isciii.es For instance, solid dispersions of phenytoin, a poorly water-soluble drug, with phosphatidylcholine showed a significant improvement in the dissolution rate compared to the crystalline drug. isciii.es

Hydrogenated lecithin is also a key component in self-microemulsifying drug delivery systems (SMEDDS). researchgate.net SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal tract. nih.gov This in-situ formation of a microemulsion enhances the solubilization of the drug and provides a large surface area for absorption. A study on a soy lecithin-based SMEDDS for resveratrol (B1683913) demonstrated a complete release of the drug in vitro and good stability of the formulation. researchgate.net

A study on a ternary system of bacogenins with fulvic acid and hydrogenated soy lecithin showed enhanced solubility and dissolution of the bacogenins. The ternary complex was found to be a promising drug delivery system to improve the oral bioavailability of these compounds. nih.gov

| Drug/Compound | Formulation Strategy | Key Findings on Solubility and Stability | Reference |

|---|---|---|---|

| Phenytoin | Solid Dispersion with Phosphatidylcholine | Significantly improved dissolution rate compared to crystalline drug. | isciii.es |

| Resveratrol | Soy Lecithin-based Self-Microemulsifying Drug Delivery System (SMEDDS) | Complete in-vitro release and improved formulation stability. | researchgate.net |

| Bacogenins | Ternary System with Fulvic Acid and Hydrogenated Soy Lecithin | Enhanced solubility and dissolution characteristics. | nih.gov |

Lecithin Vesicles for Oral Cargo Delivery

Lecithin vesicles, such as liposomes and other nanocarriers, are being extensively researched for the oral delivery of a wide range of "cargo," including small molecules and larger therapeutic agents like peptides and proteins. researchgate.netgoogle.com These vesicles can protect the encapsulated cargo from the harsh environment of the gastrointestinal tract, including enzymatic degradation and pH-induced instability. researchgate.net

A patent for lecithin vesicles for oral delivery describes the formation of giant multi-lamellar vesicles (GMVs) and large unilamellar vesicles (LUVs) that can encapsulate both water-soluble and fat-soluble cargo. google.com These vesicles are designed to be structurally stable and can be prepared in an acidic solution to prevent microbial growth. google.com

Research on lecithin-based self-assembling mixed polymeric micellar (saMPMs) drug delivery systems for curcumin (B1669340) has shown that these formulations can improve the therapeutic efficacy of drugs with poor oral absorption. nih.gov The study reported that curcumin-loaded lecithin-based micelles exhibited increased absorption compared to free curcumin. nih.gov

Another study focused on chitosan/lecithin liposomal nanovesicles for the oral delivery of insulin (B600854). The results indicated that these nanovesicles could be a potential carrier system for oral insulin delivery. nih.gov

The use of hydrogenated lecithins in these vesicular systems is often advantageous as they can increase the rigidity of the vesicle membrane, leading to the formation of tighter and more stable vesicles compared to those made with non-hydrogenated lecithins. This enhanced stability is crucial for the successful oral delivery of the encapsulated cargo.

Hydrogenated Lecithin in Advanced Cosmetic Science Research

Interaction with Dermal Systems

Skin Penetration and Accumulation Studies (e.g., Stratum Corneum Models)

The interaction of hydrogenated lecithin (B1663433) with the skin, particularly its penetration and accumulation, has been a subject of scientific investigation. Studies using models of the stratum corneum, the outermost layer of the epidermis, have provided insights into how this ingredient and the formulations containing it behave upon application.